ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

Catalog No.
S12279972
CAS No.
M.F
C20H26ClNO2
M. Wt
347.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-meth...

Product Name

ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

IUPAC Name

ethyl (4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15?,19-;/m0./s1

InChI Key

MYJTZLYRAWUSLB-VYBJUCHJSA-N

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Isomeric SMILES

CCOC(=O)C(C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a synthetic compound characterized by its complex structure, which includes an ethyl ester functional group and a biphenyl moiety. The compound is notable for its chirality, specifically the (4S) configuration, which can influence its biological activity and interactions. The presence of the biphenyl group contributes to the compound's unique properties, potentially enhancing its efficacy in various applications.

The chemical reactivity of ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can be explored through various reactions:

  • Esterification: The reaction of a carboxylic acid with an alcohol to form an ester, which is crucial in synthesizing this compound.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.
  • Amine Reactions: The amino group in the structure can participate in nucleophilic substitutions or acylation reactions.

These reactions are essential for understanding the compound's stability and potential transformations in biological systems.

Research into the biological activity of ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride suggests potential pharmacological effects. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many biphenyl derivatives have shown activity against various bacterial strains.
  • Anticancer Activity: Some studies indicate that compounds with amino and biphenyl groups may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain derivatives are being investigated for their ability to protect neuronal cells from damage.

The specific biological activities of this compound would require further empirical studies to elucidate its mechanisms and efficacy.

The synthesis of ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 2-methylpentanoic acid and appropriate amines.
  • Chiral Resolution: Utilizing chiral catalysts or reagents to ensure the (4S) configuration during synthesis.
  • Formation of the Ester: Reacting the acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

These methods highlight the importance of stereochemistry in achieving the desired compound configuration.

Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.
  • Biological Studies: In research settings to explore its effects on cellular processes.

The versatility of this compound makes it a candidate for various scientific inquiries and applications.

Interaction studies involving ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can provide insights into its pharmacodynamics and pharmacokinetics:

  • Protein Binding Studies: Investigating how well the compound binds to plasma proteins can influence its bioavailability.
  • Receptor Interaction Assays: Understanding how this compound interacts with specific biological receptors can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Studying how the compound is metabolized can reveal potential side effects and interactions with other drugs.

These studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 2-amino-3-(biphenyl)propanoateSimilar biphenyl structureAntimicrobialLacks chiral center
N-(biphenyl)glycineContains biphenyl and amino groupNeuroprotectiveSimpler structure
3-(biphenyl)alanineAmino acid derivativeAnticancerDifferent amino acid backbone

Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride stands out due to its specific chiral configuration and complex structure, which may enhance its biological activity compared to simpler analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

347.1652068 g/mol

Monoisotopic Mass

347.1652068 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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